4-Octylmorpholine

Description

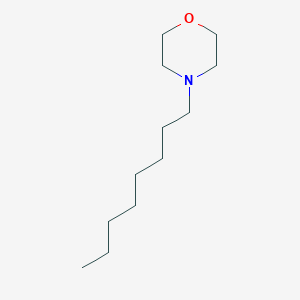

Structure

3D Structure

Properties

IUPAC Name |

4-octylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-2-3-4-5-6-7-8-13-9-11-14-12-10-13/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLNNXGEQCSYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074490 | |

| Record name | Morpholine, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13063-60-0 | |

| Record name | 4-Octylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13063-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-octylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN4DXU3BNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Octylmorpholine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-Octylmorpholine

Abstract: This guide provides a comprehensive technical overview for the synthesis and structural elucidation of this compound, a tertiary amine with a morpholine scaffold. The document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of synthetic methodologies, purification protocols, and analytical characterization. We delve into the causality behind experimental choices, presenting field-proven insights grounded in established chemical principles. The protocols described herein are designed to be self-validating, ensuring that the synthesis is confirmed by rigorous characterization.

Introduction and Physicochemical Profile

This compound (CAS: 13063-60-0) is a derivative of morpholine, a heterocyclic compound that is a common feature in many approved pharmaceuticals. The morpholine moiety is often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[1] The addition of an eight-carbon alkyl chain (octyl group) significantly increases the lipophilicity of the molecule, a critical parameter in modulating a compound's interaction with biological membranes and protein targets. This guide details a robust and reproducible laboratory-scale synthesis and the subsequent analytical workflow required to verify the compound's identity, structure, and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅NO | [2] |

| Molecular Weight | 199.33 g/mol | [2] |

| Exact Mass | 199.1936 g/mol | [3] |

| Boiling Point | 265.7 °C at 760 mmHg | [3] |

| Density | 0.885 g/cm³ | [3] |

| Appearance | Liquid (Expected) | General Knowledge |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3][4] |

Synthesis of this compound via N-Alkylation

The most direct and common method for preparing this compound is through the nucleophilic substitution (Sₙ2) reaction between morpholine and an octyl halide, such as 1-bromooctane. This N-alkylation reaction is a cornerstone of amine synthesis.[5]

Mechanistic Rationale

The reaction proceeds via a classical Sₙ2 mechanism. Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromooctane that is bonded to the bromine atom. Bromide serves as the leaving group. A base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. Without a base, the newly formed HBr would protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.

Visualizing the Synthetic Pathway

Caption: Sₙ2 N-Alkylation pathway for this compound synthesis.

Detailed Experimental Protocol

Materials:

-

Morpholine

-

1-Bromooctane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq), anhydrous acetonitrile (approx. 0.2 M concentration relative to morpholine), and anhydrous potassium carbonate (2.0 eq).

-

Expertise & Experience: Potassium carbonate is an effective and inexpensive inorganic base for this reaction. Using two equivalents ensures the complete neutralization of the HBr byproduct and helps drive the reaction to completion. Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation (K⁺) while leaving the nucleophile relatively free.

-

-

Addition of Alkyl Halide: While stirring the mixture, add 1-bromooctane (1.1 eq) dropwise at room temperature.

-

Expertise & Experience: A slight excess of the alkylating agent is used to ensure all the morpholine is consumed, which simplifies purification as the excess 1-bromooctane is less polar and more easily separated from the product than unreacted morpholine.

-

-

Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the morpholine starting material is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid potassium salts and wash the solid with a small amount of diethyl ether.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Redissolve the resulting crude oil in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Trustworthiness: The aqueous washes are critical for removing any remaining inorganic salts and water-soluble impurities, ensuring a cleaner crude product before chromatography.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound as an oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 20% ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound.

Structural Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. This section provides the expected results that validate the successful synthesis.

Characterization Workflow

Caption: Workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. Samples are typically dissolved in a deuterated solvent like chloroform-d (CDCl₃).

-

¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the morpholine ring protons and the octyl chain protons.

-

¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H δ (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C δ (ppm) |

| Morpholine -O-CH ₂- | ~ 3.70 | Triplet (t) | 4H | ~ 67 |

| Morpholine -N-CH ₂- | ~ 2.42 | Triplet (t) | 4H | ~ 54 |

| Octyl N-CH ₂- | ~ 2.38 | Triplet (t) | 2H | ~ 59 |

| Octyl -CH₂- (next to N-CH₂) | ~ 1.50 | Multiplet (m) | 2H | ~ 27 |

| Octyl internal -(CH ₂)₅- | ~ 1.28 | Broad Multiplet | 10H | ~ 32, 29, 23 |

| Octyl -CH ₃ | ~ 0.88 | Triplet (t) | 3H | ~ 14 |

Causality: The protons on carbons adjacent to the electronegative oxygen atom (-O-CH₂-) are deshielded and appear furthest downfield (~3.70 ppm).[6] Protons adjacent to the nitrogen are less deshielded and appear around 2.4 ppm. The long alkyl chain protons appear in the typical aliphatic region (0.8-1.6 ppm).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The sample can be analyzed neat as a thin film on a salt plate.

Expected Key IR Absorptions:

-

2950-2850 cm⁻¹ (Strong, Sharp): C-H stretching vibrations from the numerous sp³ C-H bonds in the morpholine ring and octyl chain.

-

~1465 cm⁻¹ (Medium): C-H bending (scissoring) vibrations of the methylene groups.

-

~1115 cm⁻¹ (Strong, Sharp): C-O-C asymmetric stretching vibration, which is a characteristic and strong peak for ethers and the morpholine ring.[8]

-

Absence of N-H stretch: Critically, the absence of a broad peak in the 3300-3500 cm⁻¹ region confirms that the secondary amine of the morpholine starting material has been successfully alkylated.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 199 , corresponding to the molecular weight of this compound.[3]

-

Key Fragmentation Peaks:

-

m/z = 100: This is often the base peak, resulting from alpha-cleavage next to the nitrogen atom, leading to the stable [CH₂=N(CH₂CH₂)₂O]⁺ fragment.

-

m/z = 86: Loss of the octyl chain, leaving a fragment corresponding to the morpholine ring.

-

m/z = 57: A fragment corresponding to a butyl cation, often seen in the fragmentation of long alkyl chains.

-

Conclusion

This guide has outlined a reliable and well-established method for the synthesis of this compound via N-alkylation. The causality behind the choice of reagents and conditions has been explained to provide a deeper understanding of the protocol. Furthermore, a comprehensive analytical workflow has been detailed, providing the expected spectroscopic data from NMR, IR, and Mass Spectrometry necessary to rigorously validate the structure and purity of the final compound. This self-validating system of synthesis and characterization ensures a high degree of confidence for researchers employing this compound in further studies.

References

-

This compound - LookChem. LookChem. [Link]

-

Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]

-

Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. [Link]

-

Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PubMed Central. [Link]

-

Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PubMed Central. [Link]

-

Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

- Methods for preparing n-substituted morpholine compounds.

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Morpholine - NIST WebBook. National Institute of Standards and Technology. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 13063-60-0 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound CAS#: 13063-60-0 [m.chemicalbook.com]

- 5. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents [patents.google.com]

- 6. acdlabs.com [acdlabs.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 4-Acryloylmorpholine synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Octylmorpholine

Introduction

4-Octylmorpholine is a tertiary amine belonging to the N-alkylmorpholine class of compounds. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] The addition of an eight-carbon alkyl chain to the morpholine nitrogen significantly influences its physicochemical properties, rendering it a subject of interest for researchers in drug development, materials science, and organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior in various chemical and biological systems.

Chemical Identity and Molecular Structure

This compound is systematically named this compound. It is also known by other names such as N-octylmorpholine.

Molecular Formula: C₁₂H₂₅NO[2]

Molecular Weight: 199.34 g/mol [2]

CAS Number: 13063-60-0[2]

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅NO | [2] |

| Molecular Weight | 199.34 g/mol | [2] |

| Appearance | Not explicitly stated, likely a liquid at room temperature | Inferred |

| Boiling Point | 265.7 °C at 760 mmHg | [3] |

| Density | 0.885 g/cm³ | [3] |

| LogP (calculated) | 3.3 | [3] |

| pKa (predicted) | ~7.5 - 8.5 | Inferred from related compounds |

| Solubility | Insoluble in water, soluble in organic solvents | Inferred from structure and LogP |

Experimental Protocols for Key Physicochemical Parameters

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). The Shake Flask method (OECD Guideline 107) is a standard and reliable method for the experimental determination of LogP.

Protocol: Shake Flask Method for LogP Determination

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in n-octanol (pre-saturated with water).

-

Prepare a series of calibration standards by diluting the stock solution with n-octanol.

-

Prepare a water phase (e.g., phosphate-buffered saline, pH 7.4) pre-saturated with n-octanol.

-

-

Partitioning:

-

In a separatory funnel, combine a known volume of the this compound stock solution with a known volume of the water phase.

-

Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

-

Allow the two phases to separate completely.

-

-

Analysis:

-

Carefully separate the n-octanol and water phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

-

Caption: Workflow for LogP determination via the Shake Flask method.

Prediction and Significance of pKa

The pKa value is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is a critical determinant of its ionization state at a given pH. This, in turn, influences its solubility, membrane permeability, and receptor binding.

Significance of pKa in Drug Development:

-

Solubility: The ionized form of a drug is generally more water-soluble than the neutral form. A compound with a pKa in the physiological pH range (around 7.4) will exist as a mixture of ionized and non-ionized species, impacting its solubility in biological fluids.

-

Permeability: The neutral, non-ionized form of a drug is typically more lipid-soluble and can more readily cross biological membranes.

-

Receptor Binding: The charge state of a molecule can significantly affect its interaction with its biological target.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of a chemical compound. While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound is expected to show characteristic signals for the protons of the morpholine ring and the octyl chain.

-

Morpholine Protons:

-

The four protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to appear as a multiplet in the range of δ 3.6-3.8 ppm .

-

The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to appear as a multiplet in the range of δ 2.3-2.5 ppm .

-

-

Octyl Chain Protons:

-

The two protons on the carbon adjacent to the nitrogen (N-CH₂) will likely appear as a triplet around δ 2.3-2.5 ppm , overlapping with the morpholine N-CH₂ protons.

-

The protons of the methylene groups (-CH₂-) in the middle of the alkyl chain will appear as a broad multiplet in the range of δ 1.2-1.6 ppm .

-

The terminal methyl group (-CH₃) will appear as a triplet around δ 0.9 ppm .

-

¹³C NMR Spectroscopy (Predicted)

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information about the carbon skeleton of the molecule.

-

Morpholine Carbons:

-

The two carbons adjacent to the oxygen atom (O-CH₂) are expected to resonate around δ 67-69 ppm .

-

The two carbons adjacent to the nitrogen atom (N-CH₂) are expected to resonate around δ 53-55 ppm .

-

-

Octyl Chain Carbons:

-

The carbon adjacent to the nitrogen (N-CH₂) will appear around δ 58-60 ppm .

-

The other methylene carbons of the octyl chain will appear in the range of δ 22-32 ppm .

-

The terminal methyl carbon (-CH₃) will be the most upfield signal, around δ 14 ppm .

-

FT-IR Spectroscopy (Predicted)

The Fourier-Transform Infrared (FT-IR) spectrum will show characteristic absorption bands for the functional groups present in this compound.

-

C-H Stretching:

-

Aliphatic C-H stretching vibrations from the octyl chain and morpholine ring will appear in the region of 2850-2960 cm⁻¹ .

-

-

C-O Stretching:

-

The C-O-C stretching of the ether linkage in the morpholine ring will give a strong absorption band around 1115-1125 cm⁻¹ .

-

-

C-N Stretching:

-

The C-N stretching of the tertiary amine will be observed in the region of 1030-1230 cm⁻¹ .

-

Mass Spectrometry (Predicted)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 199 .

-

Fragmentation Pattern:

-

A common fragmentation pathway for N-alkylmorpholines is the alpha-cleavage, leading to the loss of an alkyl radical. For this compound, this would result in a prominent peak at m/z = 100 corresponding to the morpholinomethyl cation.

-

Fragmentation of the octyl chain would also be expected, leading to a series of peaks separated by 14 mass units (CH₂).

-

Synthesis of this compound

This compound can be synthesized via the N-alkylation of morpholine with an appropriate octyl halide, such as 1-bromooctane, in the presence of a base.

General Synthetic Protocol:

-

To a solution of morpholine in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., potassium carbonate, triethylamine).

-

Add 1-bromooctane dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Sources

An In-Depth Technical Guide to the Corrosion Inhibition Mechanism of 4-Octylmorpholine

Introduction

Corrosion, the electrochemical degradation of metals, poses a persistent and costly challenge across numerous industries, from energy production to chemical manufacturing. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These molecules function by adsorbing onto a metal's surface to form a protective barrier against corrosive agents.[1] Among these, nitrogen-containing heterocyclic compounds have proven particularly effective.

This guide provides an in-depth exploration of the mechanism of action for a specific, high-efficacy inhibitor: 4-octylmorpholine. We will dissect its molecular architecture, detail its method of surface protection, and outline the empirical and theoretical methodologies used to validate its performance. This document is intended for researchers and scientists seeking a comprehensive understanding of how molecular structure dictates function in the field of corrosion science.

Molecular Profile of this compound

The efficacy of this compound as a corrosion inhibitor is rooted in its bifunctional molecular structure. It consists of two key moieties: a polar "head" and a nonpolar "tail."

-

The Polar Head: Morpholine Ring: The morpholine ring is a six-membered heterocycle containing both a nitrogen (N) and an oxygen (O) atom. These heteroatoms are rich in electron density, possessing lone pairs of electrons that are crucial for the molecule's interaction with metal surfaces.[2][3] They serve as the primary active centers for adsorption.

-

The Nonpolar Tail: Octyl Chain: Attached to the nitrogen atom is an eight-carbon alkyl chain (C₈H₁₇). This long, hydrophobic tail is essential for creating a dense, water-repellent barrier once the molecule has anchored to the metal surface.[4]

This dual characteristic allows this compound to first anchor firmly and then effectively shield the metal from the corrosive environment.

Caption: The two-stage mechanism of corrosion inhibition.

Experimental Validation of the Inhibition Mechanism

Electrochemical Methods: Probing the Inhibitor-Surface Interaction

Electrochemical tests are fundamental for quantifying inhibitor efficiency and understanding how the inhibitor alters the corrosion reactions at the metal-solution interface.

-

Rationale: PDP studies are conducted to determine the corrosion current density (i_corr) and to identify whether the inhibitor primarily affects the anodic reaction, the cathodic reaction, or both (a mixed-type inhibitor). A significant reduction in i_corr upon addition of the inhibitor signifies effective corrosion control. [5]* Methodology:

-

Cell Setup: A standard three-electrode cell is used, containing the working electrode (e.g., steel sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum). The electrodes are immersed in the corrosive medium (e.g., 1M HCl) with and without this compound.

-

OCP Stabilization: The system is allowed to reach a stable open circuit potential (OCP).

-

Potential Sweep: The potential of the working electrode is scanned from a cathodic value to an anodic value relative to the OCP.

-

Data Acquisition: The resulting current is measured, and the data is plotted as log(current density) versus potential (a Tafel plot).

-

-

Interpretation: The corrosion current (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). For this compound, a significant decrease in both anodic and cathodic current densities is typically observed, classifying it as a mixed-type inhibitor . [6]

-

Rationale: EIS is a powerful non-destructive technique used to investigate the properties of the protective film. It provides information on the resistance to charge transfer and the capacitive behavior of the interface, which are altered by the adsorption of the inhibitor.

-

Methodology:

-

Cell Setup: The same three-electrode cell as in PDP is used.

-

AC Perturbation: A small amplitude sinusoidal AC voltage is applied to the working electrode at its OCP over a range of frequencies.

-

Impedance Measurement: The system's impedance response is measured at each frequency.

-

Data Analysis: The data is presented as Nyquist and Bode plots and fitted to an equivalent electrical circuit (EEC) to extract quantitative parameters.

-

-

Interpretation:

-

Nyquist Plot: In the presence of this compound, the diameter of the semicircular arc in the Nyquist plot significantly increases. This corresponds to a higher charge transfer resistance (R_ct) , indicating that the inhibitor film is effectively hindering the flow of charge (i.e., corrosion). [7] * Double-Layer Capacitance (C_dl): The inhibitor film displaces water molecules and decreases the local dielectric constant at the interface, leading to a decrease in the C_dl value. This further confirms the formation of an adsorbed protective layer. [6][7]

-

Caption: Common equivalent circuit for fitting EIS data.

Surface Analysis: Direct Evidence of Adsorption

While electrochemical methods provide kinetic data, surface analysis techniques offer direct visual and chemical evidence of the protective film.

-

Scanning Electron Microscopy (SEM): SEM images of a steel sample exposed to the corrosive medium without an inhibitor will show a rough, pitted, and damaged surface. In contrast, a sample protected by this compound will exhibit a much smoother surface, providing clear visual proof of protection. [7][8]* X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the elemental composition of the metal surface. After exposure to the inhibitor solution, XPS spectra of the steel surface will show distinct peaks corresponding to Nitrogen (N1s) and Oxygen (O1s). This provides unequivocal evidence that the this compound molecule has adsorbed and is present on the surface, forming a protective film. [2]

Theoretical Corroboration: Computational Chemistry Insights

Computational chemistry offers a powerful way to understand the inhibitor-metal interaction at a molecular level, complementing experimental findings.

-

Rationale: Quantum chemical calculations, based on Density Functional Theory (DFT), can predict the electronic properties of the this compound molecule that govern its reactivity and adsorption behavior. Molecular Dynamics (MD) simulations can model the adsorption process on a metal surface. [9][10]

Quantum Chemical Parameters (DFT)

DFT calculations provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are central to its chemical reactivity.

| Parameter | Significance for Corrosion Inhibition | Expected Value for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons to the metal's d-orbitals, leading to stronger adsorption and better inhibition. [10][11] | High |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | Low |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO. A smaller energy gap implies higher reactivity of the molecule, facilitating more effective adsorption onto the metal surface. [10] | Small |

| Mulliken Charges | Calculates the electron density on each atom. For this compound, these calculations confirm that the highest negative charge densities are located on the N and O atoms, identifying them as the active sites for chemisorption. [12] | High negative charge on N and O |

Molecular Dynamics (MD) Simulations

MD simulations model the interaction between multiple inhibitor molecules and a metal surface (e.g., an Fe(110) crystal plane for steel). These simulations can calculate the adsorption energy, which is a measure of the stability of the inhibitor-metal system. A high negative adsorption energy indicates a strong and spontaneous adsorption process. [8]The simulations also reveal the most favorable adsorption configuration, which for many organic inhibitors is a nearly flat orientation to maximize surface coverage. [8]

Conclusion

The mechanism of action for this compound as a corrosion inhibitor is a sophisticated, multi-faceted process that leverages its unique molecular architecture. The process is initiated by the strong chemisorption of the polar morpholine ring onto the metal surface, driven by electron donation from its nitrogen and oxygen heteroatoms into the vacant d-orbitals of iron. This robust anchoring facilitates the self-assembly of the hydrophobic octyl chains, which form a dense, nonpolar barrier. This film effectively isolates the metal from the corrosive environment by displacing water and blocking aggressive species.

Electrochemical studies confirm its function as an effective mixed-type inhibitor that significantly increases the resistance to charge transfer. Surface analysis provides direct visual and chemical evidence of the protective film, while computational studies corroborate the electronic properties that make this compound a highly effective and reliable corrosion inhibitor.

References

- MDPI. (2024). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel.

- ResearchGate. (n.d.). Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration.

- ACS Omega. (2024). Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions.

- ResearchGate. (2024). Experimental and Computational Anticorrosion Behaviors of Pyrazole s -Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions.

- ResearchGate. (n.d.). Morpholine and piperazine based carboxamide derivatives as corrosion inhibitors of mild steel in HCl medium.

- MDPI. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.

- Materials Science. (2023). The Quantum Chemical Investigation on the Structure-Activity Relationship of a Schiff Base Corrosion Inhibitor.

- ResearchGate. (2023). Quantum Chemical Study of Some Basic Organic Compounds as the Corrosion Inhibitors.

- Analytical and Bioanalytical Electrochemistry. (2022). Performance of Organic Molecules as Corrosion Inhibitors for CS: A Comprehensive Review.

- ResearchGate. (n.d.). Electrochemical study of three new morpholine-based inhibitors for P460N steel in 3.5 wt. % NaCl solution.

- ResearchGate. (n.d.). Quantum chemical calculation for the inhibitory effect of compounds.

- Reformchem. (n.d.). Types of Corrosion Inhibitors and Their Mechanisms of Action.

- SciSpace. (n.d.). Synthesis and evaluation of corrosion inhibiting activity of new molecular hybrids containing the morpholine, 1,4-naphthoquinone.

- ChemicalBook. (2019). Applications of Morpholine in Chemical Industry.

- MDPI. (n.d.). Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors.

- MDPI. (2021). Comprehensive Study of the Action of Corrosion Inhibitors Based on Quaternary Ammonium Compounds in Solutions of Hydrochloric an.

- Physical Chemistry Research. (2023). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment.

- International Journal of Corrosion and Scale Inhibition. (2023). Electrochemical, surface analysis, computational and anticorrosive studies of novel naphthalene derivative on carbon steel surfa.

- Benchchem. (n.d.). Application Notes and Protocols: 4-Chloromorpholine in the Synthesis of Corrosion Inhibitors.

- MDPI. (n.d.). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies.

- MDPI. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment.

- Google Patents. (n.d.). Corrosion inhibition.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel [mdpi.com]

- 3. Performance of Organic Molecules as Corrosion Inhibitors for CS: A Comprehensive Review [abechem.com]

- 4. Types of Corrosion Inhibitors and Their Mechanisms of Action - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]

- 5. psecommunity.org [psecommunity.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. The Quantum Chemical Investigation on the Structure-Activity Relationship of a Schiff Base Corrosion Inhibitor | Materials Science [matsc.ktu.lt]

- 11. physchemres.org [physchemres.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Octylmorpholine

Prepared by: A Senior Application Scientist

Introduction

4-Octylmorpholine is a tertiary amine belonging to the class of N-alkylmorpholines. This class of compounds has garnered significant interest in various fields, including pharmaceuticals as permeation enhancers and in materials science. A thorough understanding of its molecular structure is paramount for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation and confirmation of the chemical structure of this compound. This guide provides a detailed technical overview of the expected spectroscopic signatures of this compound, offering insights into the principles of the analyses and the interpretation of the spectral data.

Molecular Structure

This compound consists of a morpholine ring N-substituted with an eight-carbon alkyl chain. The morpholine ring is a saturated heterocycle containing both an ether and a tertiary amine functional group. The octyl chain is a straight-chain alkyl group. The presence of these distinct structural motifs gives rise to a unique and predictable spectroscopic fingerprint.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton environment in a molecule. The spectrum of this compound is expected to show distinct signals for the protons on the morpholine ring and the octyl chain.

Experimental Protocol: ¹H NMR

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube.

-

Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters :

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-10 ppm

-

Temperature: 298 K

-

Predicted ¹H NMR Spectrum and Interpretation

The chemical shifts (δ) are predicted based on the known values for N-alkylmorpholines and n-alkanes. The morpholine ring protons are diastereotopic and are expected to show complex splitting patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Number of Protons |

| H-8' (CH₃) | 0.88 | Triplet (t) | ~6.8 | 3 |

| H-2' to H-7' (CH₂) | 1.26 | Multiplet (m) | - | 12 |

| H-1' (N-CH₂) | 2.38 | Triplet (t) | ~7.5 | 2 |

| H-3, H-5 (N-CH₂) | 2.45 | Triplet (t) | ~4.6 | 4 |

| H-2, H-6 (O-CH₂) | 3.70 | Triplet (t) | ~4.6 | 4 |

-

Octyl Chain Protons : The terminal methyl group (H-8') is expected to appear as a triplet around 0.88 ppm due to coupling with the adjacent methylene group. The methylene protons of the octyl chain (H-2' to H-7') will likely appear as a broad multiplet around 1.26 ppm. The methylene group attached to the nitrogen (H-1') is deshielded and should appear as a triplet around 2.38 ppm.

-

Morpholine Ring Protons : The protons on the carbons adjacent to the nitrogen (H-3, H-5) are expected to resonate around 2.45 ppm as a triplet. The protons on the carbons adjacent to the oxygen (H-2, H-6) are more deshielded and will appear further downfield, around 3.70 ppm, also as a triplet.[1] The simple triplet pattern is an approximation; in reality, these protons are part of a more complex spin system.

Caption: ¹H NMR proton assignments for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Experimental Protocol: ¹³C NMR

-

Sample Preparation : Use the same sample prepared for ¹H NMR.

-

Data Acquisition : Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

-

Parameters :

-

Decoupling: Proton-decoupled

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0-200 ppm

-

Predicted ¹³C NMR Spectrum and Interpretation

The predicted chemical shifts are based on data for morpholine and n-octylamine.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-8' (CH₃) | 14.1 |

| C-7' (CH₂) | 22.7 |

| C-6' (CH₂) | 31.9 |

| C-5' (CH₂) | 29.5 |

| C-4' (CH₂) | 29.3 |

| C-3' (CH₂) | 27.3 |

| C-2' (CH₂) | 26.8 |

| C-1' (N-CH₂) | 59.1 |

| C-3, C-5 (N-CH₂) | 53.9 |

| C-2, C-6 (O-CH₂) | 67.1 |

-

Octyl Chain Carbons : The terminal methyl carbon (C-8') is expected at the most upfield position, around 14.1 ppm. The methylene carbons of the chain (C-2' to C-7') will appear in the range of 22-32 ppm. The carbon attached to the nitrogen (C-1') is significantly deshielded and is predicted to be around 59.1 ppm.

-

Morpholine Ring Carbons : The carbons adjacent to the nitrogen (C-3, C-5) are expected around 53.9 ppm. The carbons adjacent to the more electronegative oxygen atom (C-2, C-6) will be the most deshielded carbons of the morpholine ring, appearing around 67.1 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol: IR

-

Sample Preparation : A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters :

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Predicted IR Spectrum and Interpretation

The spectrum will be dominated by absorptions from C-H, C-N, and C-O bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (alkyl) | 2950-2850 | Strong |

| C-N stretching (tertiary amine) | 1150-1080 | Medium |

| C-O stretching (ether) | 1120-1085 | Strong |

| CH₂ bending (scissoring) | ~1465 | Medium |

| CH₃ bending (umbrella) | ~1375 | Medium |

-

C-H Stretching : Strong, sharp peaks between 2950 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the octyl chain and the morpholine ring.[2]

-

C-O Stretching : A strong absorption band is expected around 1120-1085 cm⁻¹ corresponding to the C-O-C stretching of the ether linkage in the morpholine ring.[2][3]

-

C-N Stretching : The C-N stretching of the tertiary amine is expected to appear in the 1150-1080 cm⁻¹ region, and may overlap with the C-O stretching band.[2]

-

CH₂ and CH₃ Bending : Medium intensity bands around 1465 cm⁻¹ and 1375 cm⁻¹ are attributed to the bending vibrations of the CH₂ and CH₃ groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS

-

Sample Introduction : A dilute solution of this compound is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph.

-

Ionization : Electron Ionization (EI) at 70 eV is a common method for generating ions.

-

Detection : The ions are separated by a mass analyzer (e.g., quadrupole) and detected.

Predicted Mass Spectrum and Fragmentation

The molecular ion (M⁺) is expected at m/z 199. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species.

| m/z | Proposed Fragment | Notes |

| 199 | [C₁₂H₂₅NO]⁺ | Molecular Ion (M⁺) |

| 100 | [C₅H₁₀NO]⁺ | α-cleavage, loss of C₇H₁₅ radical |

| 86 | [C₄H₈NO]⁺ | Cleavage of the morpholine ring |

| 57 | [C₄H₉]⁺ | Butyl cation from octyl chain fragmentation |

| 43 | [C₃H₇]⁺ | Propyl cation from octyl chain fragmentation |

-

Molecular Ion : The molecular ion peak at m/z 199 should be observable, although it may be of low intensity.

-

α-Cleavage : The most characteristic fragmentation for N-alkylamines is the α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, this would involve the loss of a heptyl radical (C₇H₁₅•) to form a stable, resonance-stabilized ion at m/z 100. This is often the base peak in the spectrum.

-

Ring Cleavage : Fragmentation of the morpholine ring can also occur, leading to various smaller fragment ions. A common fragment from the morpholine ring is observed at m/z 86.

-

Octyl Chain Fragmentation : The octyl chain can undergo fragmentation to produce a series of alkyl cations, with characteristic peaks at m/z 43, 57, etc.

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Synthesis and Purity Assessment

A common method for the synthesis of this compound is the reductive amination of morpholine with octanal or the direct N-alkylation of morpholine with an octyl halide (e.g., 1-bromooctane). The successful synthesis and purity of the product can be confirmed by the spectroscopic methods described above. The presence of the predicted signals in the NMR and IR spectra and the correct molecular ion peak in the mass spectrum would confirm the identity of the product. The absence of signals corresponding to starting materials or by-products would indicate the purity of the compound.

Conclusion

The spectroscopic analysis of this compound provides a comprehensive understanding of its molecular structure. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into its fragmentation. The predicted spectral data in this guide serve as a valuable reference for researchers and scientists working with this compound and related N-alkylmorpholine compounds, aiding in their identification, characterization, and quality control.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Guneri, T., & Karasulu, H. Y. (2011). A study of N-dodecyl-N-methyl morpholinium bromide as a novel skin penetration enhancer. Journal of inclusion phenomena and macrocyclic chemistry, 70(3-4), 373-381.

-

NIST. (n.d.). Morpholine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Cyclohexylmethyl)morpholine. Retrieved from [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Quantum Chemical Blueprint of 4-Octylmorpholine: A Technical Guide for Drug Development Professionals

Foreword: The Morpholine Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a valuable component in the design of novel therapeutics.[1] 4-Octylmorpholine, with its appended lipophilic octyl chain, presents an intriguing subject for computational analysis, offering a model to understand how such modifications influence the electronic and structural properties of the morpholine core, thereby impacting its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the quantum chemical methodologies employed to elucidate the molecular characteristics of this compound, offering insights for researchers in drug design and development.

Introduction to this compound and the Imperative of Quantum Chemical Scrutiny

This compound (C12H25NO) is a tertiary amine featuring a morpholine ring N-substituted with an eight-carbon alkyl chain.[3] While specific extensive biological studies on this particular derivative are not widely published, the well-documented importance of the morpholine moiety in medicinal chemistry underscores the value of a detailed theoretical investigation.[4][5][6] Quantum chemical calculations provide a powerful, non-empirical lens through which we can predict and understand a molecule's behavior at the electronic level. This in silico approach is indispensable in modern drug development for predicting molecular geometry, electronic properties, spectroscopic signatures, and reactivity, thus guiding synthetic efforts and biological testing.[7][8]

This guide will delineate the theoretical framework and practical application of quantum chemical methods, primarily Density Functional Theory (DFT), to characterize this compound. We will explore how these computational tools can illuminate the structure-activity relationships that are crucial for rational drug design.

Methodological Cornerstone: Density Functional Theory (DFT)

The workhorse of modern computational chemistry for systems of this size is Density Functional Theory (DFT). DFT methods offer a favorable balance between computational cost and accuracy by approximating the many-electron Schrödinger equation.[9][10] The choice of functional and basis set is critical for obtaining reliable results.

Selection of Functional and Basis Set

For organic molecules containing C, H, N, and O, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that often yields results in good agreement with experimental data.[11][12] To accurately describe the electronic distribution, a sufficiently flexible basis set is required. The Pople-style 6-311++G(d,p) basis set is a suitable option, incorporating diffuse functions (++) to handle non-covalent interactions and lone pairs, and polarization functions (d,p) to allow for anisotropy in the electron density.[11][12]

Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of this compound:

Caption: A conceptual diagram illustrating the expected Molecular Electrostatic Potential (MEP) distribution on this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. [10]It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals. For this compound, NBO analysis can quantify the hyperconjugative interactions that contribute to its stability and provide insights into the nature of the lone pairs on the nitrogen and oxygen atoms.

Spectroscopic Characterization

Quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts. [11][12]The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR spectra. [13]These predicted spectra can be used to aid in the interpretation of experimental data and to confirm the structure of synthesized compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Morpholine C adjacent to N | ~54-58 |

| Morpholine C adjacent to O | ~67-71 |

| Octyl C1 (adjacent to N) | ~59-63 |

| Octyl C8 (terminal methyl) | ~14-16 |

Note: These are illustrative ranges based on typical values for similar functional groups.

Implications for Drug Development

The insights gained from quantum chemical studies of this compound have direct applications in drug development:

-

Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure of this compound (e.g., changing the length of the alkyl chain, adding substituents to the morpholine ring) and calculating the resulting changes in electronic properties, researchers can build predictive SAR models.

-

Pharmacokinetic Property Prediction: Descriptors derived from quantum chemical calculations, such as the MEP and molecular orbitals, can be used in Quantitative Structure-Property Relationship (QSPR) models to predict pharmacokinetic properties like solubility, lipophilicity, and metabolic stability. [9]* Molecular Docking: The optimized geometry and charge distribution of this compound are essential inputs for molecular docking simulations, which predict how a molecule will bind to a biological target.

Conclusion

Quantum chemical studies provide an indispensable theoretical framework for understanding the structure, properties, and reactivity of molecules like this compound. By leveraging the power of DFT and related methods, researchers and drug development professionals can gain deep insights into the molecular determinants of biological activity, thereby accelerating the design and discovery of new and effective therapeutics. This guide has outlined the key computational methodologies and their application to this compound, providing a blueprint for its in silico characterization.

References

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (URL: [Link])

-

4-Octadecylmorpholine | C22H45NO | CID 85475 - PubChem. (URL: [Link])

-

This compound - LookChem. (URL: [Link])

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed. (URL: [Link])

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (URL: [Link])

-

New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Expanding complex morpholines using systematic chemical diversity - ACS Fall 2025. (URL: [Link])

-

4-Octylsulfanylmorpholine | C12H25NOS | CID 154259927 - PubChem. (URL: [Link])

-

4-Hexylmorpholine | C10H21NO | CID 3614751 - PubChem. (URL: [Link])

-

Spectroscopic and quantum chemical studies on 4-acryloyl morpholine - PubMed. (URL: [Link])

-

Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - MDPI. (URL: [Link])

-

Spectroscopic and quantum chemical studies on 4-acryloyl morpholine - ResearchGate. (URL: [Link])

-

DFT-based reactivity and QSPR studies of platinum (IV) anticancer drugs - PubMed. (URL: [Link])

-

DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. (URL: [Link])

-

Morpholine | C4H9NO | CID 8083 - PubChem. (URL: [Link])

-

Quantum Chemical Analysis of Molecular Structure and Spectroscopic Features of 1D30. (URL: [Link])

-

Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors - PubMed. (URL: [Link])

-

“Quantum-Chemoinformatics” for Design and Discovery of New Molecules and Reactions | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

-

DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline - ResearchGate. (URL: [Link])

-

Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline. (URL: [Link])

-

DFT and MD simulations and molecular docking of co-crystals of octafluoro-1,4-diiodobutane with phenazine and acridine | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis, characterization and DFT study of Ti(IV) phthalocyanines with quinoline groups. (URL: [Link])

-

Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - RSC Publishing. (URL: [Link])

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 3. This compound|lookchem [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. DFT-based reactivity and QSPR studies of platinum (IV) anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Adsorption Isotherm Models for 4-Octylmorpholine on Steel Surfaces

Abstract

This technical guide provides a comprehensive framework for researchers and scientists on the characterization of 4-Octylmorpholine's adsorption behavior on steel surfaces. The efficacy of this compound as a corrosion inhibitor is fundamentally governed by its ability to form a persistent and protective film at the metal-solution interface. Understanding this adsorption process is critical for optimizing its application. This document details the theoretical underpinnings of key adsorption isotherm models—Langmuir, Freundlich, and Temkin—and provides robust, step-by-step experimental protocols for acquiring the necessary data through electrochemical and gravimetric techniques. Furthermore, it elucidates the methods for fitting experimental data to these models and interpreting the resulting parameters to reveal the thermodynamic and mechanistic nature of the inhibitor-surface interaction.

Introduction: The Critical Role of Adsorption in Corrosion Inhibition

Steel, a cornerstone of modern infrastructure, is highly susceptible to corrosion, particularly in acidic or chloride-rich environments. This electrochemical degradation leads to significant economic losses and structural integrity concerns. Organic corrosion inhibitors, such as this compound, are a primary defense against this process. These molecules function by adsorbing onto the steel surface, creating a barrier that isolates the metal from the corrosive medium.[1]

The this compound molecule possesses key structural features for effective inhibition:

-

Polar Head Group: The morpholine ring, containing both nitrogen and oxygen heteroatoms, serves as an active center for adsorption. These heteroatoms can share lone pair electrons with the vacant d-orbitals of iron atoms on the steel surface.[2][3]

-

Hydrophobic Tail: The long 4-octyl chain creates a dense, non-polar film that repels water and corrosive species from the surface.

The strength, stability, and nature of this adsorbed layer dictate the inhibitor's performance. Adsorption isotherm models are mathematical tools that describe the equilibrium relationship between the concentration of this compound in the solution and the amount adsorbed on the steel surface at a constant temperature.[4] By fitting experimental data to these models, we can elucidate the mechanism of inhibition, whether it be through the formation of a simple monolayer (physisorption) or through stronger chemical bonds (chemisorption).[2][5]

This guide will walk through the theoretical basis of the most common isotherm models, the experimental procedures to gather high-quality data, and the analytical methods to interpret the results for the this compound/steel system.

Foundational Adsorption Isotherm Models

The interaction between an inhibitor and a metal surface can be described by several isotherm models, each based on a distinct set of assumptions about the surface and the nature of the adsorption process. The three most relevant models for corrosion inhibition studies are the Langmuir, Freundlich, and Temkin isotherms.

Langmuir Isotherm

The Langmuir model is the simplest and most widely used isotherm in corrosion studies.[6] It assumes that adsorption is localized to specific sites on the surface, each site can hold only one inhibitor molecule, and a monolayer is formed.[6][7] It also presupposes a homogeneous surface where all adsorption sites are energetically equivalent and there are no interactions between adjacent adsorbed molecules.

The Langmuir isotherm is expressed as:

Where:

-

θ is the degree of surface coverage (Inhibition Efficiency / 100).

-

C is the inhibitor concentration.

-

K_ads is the equilibrium constant of the adsorption process.

A plot of C/θ versus C should yield a straight line with a slope of 1 and an intercept of 1/K_ads. A high K_ads value signifies strong adsorption and, consequently, better inhibition performance.[5]

Freundlich Isotherm

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces with non-uniform energy distribution of active sites.[4][8][9] Unlike Langmuir, it can account for multilayer adsorption.

The model is given by:

Where:

-

K_f is the Freundlich constant, related to the adsorption capacity.

-

n is a constant related to the adsorption intensity or surface heterogeneity. A value of 1/n between 0 and 1 indicates favorable adsorption.

A linear plot of log(θ) versus log(C) confirms the applicability of the Freundlich model.

Temkin Isotherm

The Temkin isotherm explicitly considers the indirect interactions between adsorbed inhibitor molecules. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions.[10][11][12]

The Temkin equation is:

Where:

-

a is the molecular interaction parameter. A positive value indicates repulsion within the adsorbed layer, while a negative value signifies attraction.

-

K_T is the Temkin equilibrium binding constant.

Plotting θ versus log(C) will produce a straight line if the adsorption process follows the Temkin isotherm.

Caption: Core adsorption isotherm models and their key assumptions.

Experimental Workflow for Data Acquisition

To apply the isotherm models, one must first experimentally determine the surface coverage (θ) of this compound at various concentrations. This is typically derived from the Inhibition Efficiency (IE%), which can be measured using gravimetric or electrochemical methods.

Gravimetric (Weight Loss) Method

This is a direct and straightforward method for determining the average corrosion rate.[13]

Experimental Protocol:

-

Sample Preparation: Prepare pre-weighed steel coupons of known surface area. Polish the coupons with successive grades of emery paper, degrease with acetone, rinse with deionized water, and dry thoroughly.

-

Solution Preparation: Prepare a corrosive medium (e.g., 1 M HCl) and create a series of solutions containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm). Include a blank solution without the inhibitor.

-

Immersion: Immerse the prepared coupons in the respective solutions for a fixed period (e.g., 6, 12, or 24 hours) at a constant temperature.[13]

-

Final Weighing: After immersion, remove the coupons, clean them to remove corrosion products (using a suitable cleaning solution like Clarke's solution), rinse, dry, and re-weigh.

-

Calculations:

-

Corrosion Rate (CR) is calculated from the weight loss (ΔW).

-

Inhibition Efficiency (IE%) is calculated as:

-

Surface Coverage (θ) is calculated as: θ = IE% / 100.

-

Electrochemical Methods

Electrochemical techniques are rapid and provide insights into the corrosion mechanism.[14] A standard three-electrode cell (working electrode: steel sample; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire) is used.

A. Potentiodynamic Polarization (PDP) This technique measures the corrosion current density (i_corr), which is directly proportional to the corrosion rate.

Experimental Protocol:

-

Setup: Place the steel working electrode in the test solution within the electrochemical cell. Allow the system to stabilize for approximately 30-60 minutes to reach a steady open circuit potential (OCP).

-

Polarization Scan: Apply a potential scan (e.g., from -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 0.5 mV/s).

-

Data Analysis: Extrapolate the linear Tafel regions of the resulting polarization curve to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

-

Calculations:

-

IE% is calculated as:

-

Surface Coverage (θ) is IE% / 100.

-

B. Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique that provides information about the resistance of the inhibitor film.

Experimental Protocol:

-

Setup: Use the same three-electrode setup and allow the system to stabilize at OCP.

-

Impedance Scan: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Data Analysis: The resulting Nyquist plot is modeled using an equivalent electrical circuit to extract the charge transfer resistance (R_ct). A larger R_ct value indicates better corrosion resistance.

-

Calculations:

-

IE% is calculated as:

-

Surface Coverage (θ) is IE% / 100.

-

Caption: Experimental workflow for acquiring adsorption data.

Data Interpretation and Thermodynamic Analysis

Once surface coverage data is obtained for a range of this compound concentrations, the next step is to fit this data to the linearized forms of the isotherm equations.

Table 1: Hypothetical Adsorption Data for this compound on Steel

| Concentration (C) (mol/L) | IE% (from EIS) | Surface Coverage (θ) | C/θ | log(C) | log(θ) |

|---|---|---|---|---|---|

| 1.0E-05 | 55.2 | 0.552 | 1.81E-05 | -5.00 | -0.26 |

| 5.0E-05 | 78.9 | 0.789 | 6.34E-05 | -4.30 | -0.10 |

| 1.0E-04 | 88.1 | 0.881 | 1.14E-04 | -4.00 | -0.05 |

| 5.0E-04 | 94.5 | 0.945 | 5.29E-04 | -3.30 | -0.02 |

| 1.0E-03 | 96.2 | 0.962 | 1.04E-03 | -3.00 | -0.01 |

By plotting the relevant parameters (e.g., C/θ vs. C for Langmuir), the best-fit model can be determined by the one that yields a linear plot with a correlation coefficient (R²) closest to 1.[7][15]

Thermodynamic Parameters of Adsorption

The equilibrium constant (K_ads) obtained from the best-fit isotherm can be used to calculate key thermodynamic parameters that reveal the nature of the adsorption process.

-

Gibbs Free Energy of Adsorption (ΔG°_ads): This parameter indicates the spontaneity of the adsorption process. It is calculated using the equation:

Where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.

-

Enthalpy of Adsorption (ΔH°_ads): By conducting experiments at different temperatures, the enthalpy of adsorption can be determined using the van't Hoff equation:

A plot of ln(K_ads) vs. 1/T gives a straight line with a slope of -ΔH°_ads / R.

-

A negative ΔH°_ads indicates an exothermic adsorption process, which is common for corrosion inhibitors.[5]

-

A positive ΔH°_ads suggests an endothermic process.

-

-

Entropy of Adsorption (ΔS°_ads): This can be calculated from the Gibbs-Helmholtz equation:

A positive ΔS°_ads is often associated with the displacement of a greater number of adsorbed water molecules by a single inhibitor molecule, leading to an increase in disorder.[17]

Table 2: Interpretation of Thermodynamic Parameters

| Parameter | Sign/Value | Interpretation |

|---|---|---|

| ΔG°_ads | Negative | Spontaneous adsorption process. |

| ~ -20 kJ/mol | Physisorption (electrostatic interaction). | |

| ≥ -40 kJ/mol | Chemisorption (covalent bond formation). | |

| ΔH°_ads | Negative | Exothermic process (adsorption favored at lower temperatures). |

| Positive | Endothermic process (adsorption favored at higher temperatures). | |

| ΔS°_ads | Positive | Increase in disorder (e.g., water desorption). |

| | Negative | Decrease in disorder (less common). |

Caption: Relationship between K_ads and key thermodynamic parameters.

Conclusion

Characterizing the adsorption behavior of this compound on steel surfaces is paramount to understanding and optimizing its function as a corrosion inhibitor. This guide outlines a systematic approach that integrates theoretical models with practical experimental methodologies. By employing weight loss and electrochemical techniques, researchers can obtain reliable surface coverage data. Fitting this data to Langmuir, Freundlich, and Temkin isotherm models allows for the determination of the most probable adsorption mechanism.

The subsequent calculation of thermodynamic parameters like ΔG°_ads, ΔH°_ads, and ΔS°_ads provides deeper insights into the spontaneity, energetic favorability, and molecular interactions at the steel-inhibitor interface. This comprehensive analysis enables a robust evaluation of this compound's performance and provides a scientific basis for its application in corrosion protection strategies. For a more complete picture, these studies can be supplemented with surface analysis techniques (e.g., SEM, XPS, AFM) and computational modeling (e.g., DFT, Molecular Dynamics) to visualize the protective film and probe the inhibitor-surface interactions at an atomic level.[14][18]

References

-

Temkin adsorption isotherm for inhibition of mild steel corrosion in... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

-

Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency - OHIO Open Library. (n.d.). Retrieved January 13, 2026, from [Link]

-

Freundlich adsorption isotherm for inhibition of mild steel corrosion... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Langmuir adsorption isotherm for the inhibitors at 303K - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Investigation of CO 2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. (2023). Retrieved January 13, 2026, from [Link]

-

Freundlich isotherm for corrosion inhibition in presence of different concentrations of inhibitor - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora - Jetir.Org. (n.d.). Retrieved January 13, 2026, from [Link]

-

Electrochemical and adsorption study of environmentally friendly inhibitor used for low carbon steel - IAPC Journals. (n.d.). Retrieved January 13, 2026, from [Link]

-

Temkin adsorption isotherm of mixed inhibitors (Different Con. of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Temkin adsorption isotherm for the inhibition of mild steel corrosion... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Comprehensive Experimental and Theoretical Study on the Adsorption and Corrosion Inhibition Efficiency of Pyronin B for Mild Steel Protection in HCl Solution - ACS Publications. (n.d.). Retrieved January 13, 2026, from [Link]

-

Experiments and Molecular Simulations to Study the Role of Coadsorption of Oil in Corrosion Inhibitor Films in Improving Corrosion Mitigation. (n.d.). Retrieved January 13, 2026, from [Link]

-

Retracted Article: Experimental and surface morphological studies of corrosion inhibition on carbon steel in HCl solution using some new hydrazide derivatives - RSC Publishing. (2021). Retrieved January 13, 2026, from [Link]

-

Experimental studies on corrosion inhibition performance of acetylthiophene thiosemicarbazone for mild steel in HCl complemented with DFT investigation - Oxford Academic. (n.d.). Retrieved January 13, 2026, from [Link]

-

(PDF) Experimental Study on Adsorption and Corrosion Inhibition Properties of Urena lobata Leaves Extract on Mild Steel in Acidic Medium - ResearchGate. (2024). Retrieved January 13, 2026, from [Link]

-

3.4.2 “Temkin adsorption isotherm” - The Royal Society of Chemistry. (n.d.). Retrieved January 13, 2026, from [Link]

-

Natural Corrosion Inhibition and Adsorption Characteristics of Tribulus terrestris Plant Extract on Aluminium in Hydrochloric Acid Environment - Biointerface Research in Applied Chemistry. (2021). Retrieved January 13, 2026, from [Link]

-

Langmuir isotherm adsorption model of the steel surface of inhibitor in 1 M HCl. - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Thermodynamics of Adsorption. (n.d.). Retrieved January 13, 2026, from [Link]

-

Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

-

View of Adsorption of organic inhibitors on metal surface: isotherm models. (n.d.). Retrieved January 13, 2026, from [Link]

-